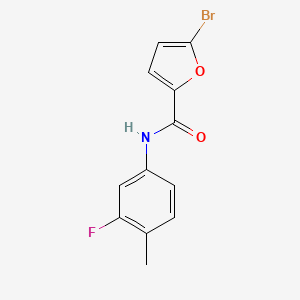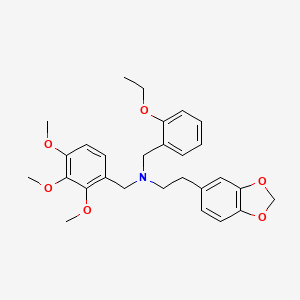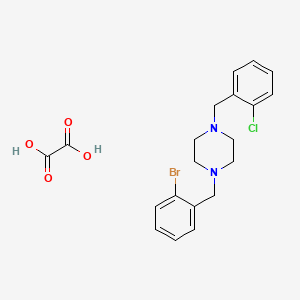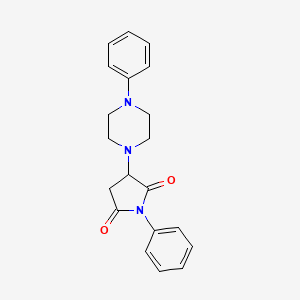![molecular formula C22H18N4O2S B5232503 4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole, commonly known as MNT, is a synthetic compound that belongs to the class of triazole derivatives. MNT has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and biological activities.
作用机制
The exact mechanism of action of MNT is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. MNT has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, MNT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that MNT exhibits a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory activity. MNT has been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its cytotoxicity. Additionally, MNT has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi, which could contribute to its antimicrobial activity. Finally, MNT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could contribute to its anti-inflammatory activity.
实验室实验的优点和局限性
One advantage of using MNT in laboratory experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. Additionally, MNT exhibits potent biological activities, making it a useful tool for studying various biological processes. However, one limitation of using MNT in laboratory experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the exact mechanism of action of MNT is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on MNT. One area of interest is the development of new anticancer agents based on the structure of MNT. Additionally, further studies are needed to fully understand the mechanism of action of MNT and its potential use in the treatment of various diseases. Finally, research is needed to explore the potential use of MNT in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of MNT involves the reaction of 4-nitrobenzyl chloride with 4-phenylthiosemicarbazide to form the intermediate compound, which is then reacted with 4-methyl-3-phenyl-5-pyrazolone to produce MNT. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MNT has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. Studies have shown that MNT exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNT has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, MNT has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
4-methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-25-21(19-5-3-2-4-6-19)23-24-22(25)29-15-16-7-9-17(10-8-16)18-11-13-20(14-12-18)26(27)28/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSAQBZOOWGNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)